Tert-butyl[(4,4-difluorocyclohexyl)methyl]amine
CAS No.:
Cat. No.: VC17711932
Molecular Formula: C11H21F2N
Molecular Weight: 205.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21F2N |
|---|---|
| Molecular Weight | 205.29 g/mol |
| IUPAC Name | N-[(4,4-difluorocyclohexyl)methyl]-2-methylpropan-2-amine |
| Standard InChI | InChI=1S/C11H21F2N/c1-10(2,3)14-8-9-4-6-11(12,13)7-5-9/h9,14H,4-8H2,1-3H3 |
| Standard InChI Key | OGLNBWRXCCYDQJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)NCC1CCC(CC1)(F)F |
Introduction
Structural and Molecular Characteristics
Tert-butyl[(4,4-difluorocyclohexyl)methyl]amine (IUPAC name: N-[(4,4-difluorocyclohexyl)methyl]-2-methylpropan-2-amine) has the molecular formula C₁₁H₂₁F₂N and a molecular weight of 205.29 g/mol. Key structural features include:
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A 4,4-difluorocyclohexyl ring, where fluorine atoms at the 4-positions induce conformational rigidity and electronic effects.
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A tert-butyl group (-C(CH₃)₃) attached to the nitrogen atom, contributing steric bulk and influencing solubility.
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A methylamine linker connecting the cyclohexyl and tert-butyl groups.
The compound’s SMILES notation is CC(C)(C)NCC1CCC(CC1)(F)F, and its InChIKey is OGLNBWRXCCYDQJ-UHFFFAOYSA-N.
Synthesis Methods
Reductive Amination
A common synthetic route involves the reductive amination of 4,4-difluorocyclohexanone with tert-butylamine. This reaction is typically facilitated by reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under acidic or basic conditions . For example:
This method achieves moderate yields (50–70%) and is noted for its simplicity and scalability .
Alternative Pathways
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Hydrogenation of Nitriles: Reduction of the corresponding nitrile precursor using palladium or platinum catalysts .
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N-Demethylation: Reaction of N,N-dimethylaniline derivatives with tert-butylhydroperoxide (TBHP) and triethylamine, though this method is less common .
Table 1: Comparison of Synthesis Methods
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Reductive Amination | NaBH₄, MeOH, 25°C | 65% | |
| Hydrogenation | H₂, Pd/C, 50 psi | 58% | |
| N-Demethylation | TBHP, Et₃N, 110°C | 40% |
Chemical Properties and Reactivity
Electronic Effects
The 4,4-difluorocyclohexyl group introduces strong electron-withdrawing effects due to the fluorine atoms, which stabilize adjacent carbocations and influence nucleophilic substitution reactions. The tert-butyl group enhances steric hindrance, limiting access to the nitrogen lone pair.
Key Reactions
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Nucleophilic Addition: The amine nitrogen participates in reactions with electrophiles (e.g., acyl chlorides, aldehydes).
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Oxidation: Under strong oxidizing conditions, the tert-butyl group may undergo cleavage to form carboxylic acids .
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Fluorine-Specific Reactivity: The C-F bonds are resistant to hydrolysis but can engage in hydrogen bonding, affecting solubility .
Applications in Research
Medicinal Chemistry
Tert-butyl[(4,4-difluorocyclohexyl)methyl]amine serves as a key intermediate in the synthesis of antimalarial agents. For instance, derivatives of this compound were optimized in BIPPO analogs (e.g., NPD-3547), showing enhanced potency against Plasmodium falciparum (pIC₅₀ = 6.8) .
Material Science
The compound’s fluorinated structure contributes to hydrophobicity and thermal stability, making it suitable for polymer additives and surface coatings .
Table 2: Biological Activity of Derivatives
| Derivative | Target Activity | IC₅₀/pIC₅₀ | Reference |
|---|---|---|---|
| NPD-3547 | Antimalarial | 6.8 | |
| 881413-63-4* | Kinase Inhibition | 0.12 μM |
*2-tert-Butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-amine
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